molecular formula C21H24N6O B2674611 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1396812-75-1

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2674611
CAS No.: 1396812-75-1
M. Wt: 376.464
InChI Key: YIDBZHCWMSALQN-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1396812-75-1) is a synthetic small molecule with a molecular formula of C21H24N6O and a molecular weight of 376.45 g/mol . Its structure features a pyrimidine core, which is a prominent scaffold in medicinal chemistry, substituted with a 4-benzylpiperazine and a 2-(1H-pyrrol-1-yl)acetamide group . This specific architecture, particularly the piperazine moiety, is commonly found in compounds designed to modulate key biological targets . Piperazine-containing compounds are known for their diverse bioactivities, and the presence of the pyrimidine ring suggests potential application in the inhibition of enzymes like kinases, which are critical regulators of cellular signal transduction pathways . This compound is provided for research use only and is a valuable tool for scientists investigating new chemical probes in cell biology and oncology research. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(16-25-8-4-5-9-25)24-19-14-20(23-17-22-19)27-12-10-26(11-13-27)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBZHCWMSALQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide, with the CAS number 1396812-75-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC21H24N6O
Molecular Weight376.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Dopamine Receptor Modulation : Similar compounds have shown high affinity for dopamine receptors, particularly the D(4) subtype, suggesting potential neuropharmacological effects .
  • Antiproliferative Activity : Preliminary studies indicate that this compound may possess antiproliferative properties, potentially affecting cancer cell lines by modulating pathways such as mTORC1 and autophagy .
  • Autophagy Regulation : Research indicates that compounds in this class can disrupt autophagic flux under nutrient stress conditions, which may have implications for cancer therapy by selectively targeting tumor cells .

Antiproliferative Effects

A study focusing on related compounds demonstrated significant antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), with EC50 values around 10 μM. The compounds exhibited enhanced metabolic stability and potential as new autophagy modulators .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzylpiperazine derivatives, including:

  • Dopamine Receptor Affinity : Compounds structurally similar to this compound were evaluated for their selectivity towards dopamine receptor subtypes, showing promising results for therapeutic applications in neuropsychiatric disorders .
  • Cancer Cell Studies : In vitro tests revealed that related compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines through modulation of key signaling pathways .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursor molecules. The synthetic routes often include:

  • Reductive Amination : Utilizing piperazine derivatives and pyrimidine intermediates.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure purity and yield.

Future Directions in Research

The exploration of this compound's biological activity can be expanded in several ways:

  • In Vivo Studies : Further investigation into its pharmacokinetics and therapeutic efficacy in animal models.
  • Target Identification : Elucidating specific molecular targets through advanced techniques such as proteomics and metabolomics.
  • Structure–Activity Relationship (SAR) : Identifying modifications that enhance potency or selectivity towards desired targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-benzylpiperazine group differentiates it from analogs with simpler piperazine (e.g., 4-methylpiperazine in ) or piperidine substituents. Benzyl groups may enhance lipophilicity and receptor affinity compared to alkyl or pyridine-based substituents.

Acetamide Derivatives with Heterocyclic Modifications

Acetamide side chains are common in bioactive molecules. Comparisons include:

Compound Name Acetamide Modification Core Structure Notable Features Source Evidence
2-((2-(Benzo[d][1,3]dioxol-5-ylamino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (5) Benzo[d][1,3]dioxole-5-amine substituent Pyrimidine-isoindolin Cereblon/ALK targeting (explicit)
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)acetamide (7) 4-Methoxyphenylamino group Pyrimidine-isoindolin Enhanced solubility via methoxy group
Target Compound Pyrrole-acetamide Pyrimidine Potential metabolic stability via pyrrole N/A

Key Observations :

  • The target compound’s pyrrole-acetamide lacks the isoindolinone or dioxopiperidine moieties seen in , which are critical for proteolysis-targeting chimeras (PROTACs) or cereblon binding. This suggests divergent therapeutic mechanisms.
  • Unlike the methoxy group in compound 7 , the pyrrole ring may offer π-π stacking interactions with aromatic residues in target proteins.

Substituent Effects on Pharmacokinetics and Selectivity

Benzylpiperazine vs. Methylpiperazine

  • 4-Benzylpiperazine (target compound): Likely increases lipophilicity and CNS penetration compared to 4-methylpiperazine (e.g., ), but may raise metabolic oxidation risks.
  • 4-Methylpiperazine (as in ): Offers better aqueous solubility and reduced off-target interactions due to smaller size.

Pyrrole vs. Pyridine/Pyrrolidinone

  • Pyrrole (target compound): Electron-rich aromatic system may enhance binding to ATP pockets in kinases but could limit solubility.
  • Pyridine (e.g., ) or pyrrolidinone (e.g., ): Polar groups improve solubility but may reduce membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide, and how can reaction yields and purity be optimized?

  • Methodological Answer : A multi-step approach is typically employed. For example, Suzuki-Miyaura cross-coupling reactions (e.g., using Pd(dppf)Cl₂ catalysts) can introduce aryl/heteroaryl groups to the pyrimidine core, as seen in analogous syntheses . Purification via column chromatography (e.g., DCM/MeOH gradients) and recrystallization improves purity. Reaction optimization (e.g., degassing solvents, controlled heating at 100°C for 16 hours) enhances yields .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional group presence. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) with reference standards ensures purity (>95%), as outlined in pharmacopeial guidelines for related piperazinyl derivatives .

Q. How can researchers design initial pharmacological screens to assess this compound’s bioactivity?

  • Methodological Answer : Use in vitro receptor binding assays (e.g., A₂A adenosine receptor screens) with radiolabeled ligands, as demonstrated for structurally similar positive allosteric modulators . Include positive controls (e.g., compound 23 from Neurocrine Biosciences) and dose-response curves (0.1–100 µM) to establish potency (EC₅₀) and efficacy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, receptor isoforms). Standardize protocols using WHO-recommended reference materials . Validate findings with orthogonal assays (e.g., functional cAMP accumulation vs. radioligand binding) and cross-check against structurally validated controls .

Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and pyrrole moieties?

  • Methodological Answer : Systematic substitution of the pyrimidine core (e.g., 4-benzylpiperazine vs. 4-phenylpiperazine) and pyrrole N-alkylation can be explored via parallel synthesis. Pharmacological testing in ex vivo models (e.g., rodent striatal slices) evaluates functional impacts on receptor modulation . Computational docking (e.g., Glide SP/XP) predicts binding poses to guide synthetic priorities .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (e.g., 6-hydroxydopamine-lesioned rats) assess bioavailability and CNS penetration, as used for antiparkinsonian analogs . LC-MS/MS quantifies plasma and brain concentrations. Toxicity screens should include hepatic (ALT/AST) and renal (creatinine) biomarkers, with histopathology post 14-day dosing .

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